molecular formula C14H25N5O2 B8729872 (S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate CAS No. 1338717-86-4

(S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate

Cat. No.: B8729872
CAS No.: 1338717-86-4
M. Wt: 295.38 g/mol
InChI Key: CMWUUIGNJOZWDT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate is a synthetic organic compound that features a piperidine ring substituted with a Boc-protected amino group and a pyrazole ring. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or reduce any oxidized forms of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the amino and Boc-protected sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Boc-amino)-1-(4-amino-1H-pyrazol-5-YL)piperidine: Lacks the methyl group on the pyrazole ring.

    (S)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-3-YL)piperidine: The pyrazole ring is substituted at a different position.

    (S)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-imidazol-5-YL)piperidine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The unique structural features of (S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate, such as the specific substitution pattern on the pyrazole ring and the presence of the Boc-protected amino group, contribute to its distinct chemical and biological properties.

Properties

CAS No.

1338717-86-4

Molecular Formula

C14H25N5O2

Molecular Weight

295.38 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-(4-amino-2-methylpyrazol-3-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)17-10-6-5-7-19(9-10)12-11(15)8-16-18(12)4/h8,10H,5-7,9,15H2,1-4H3,(H,17,20)/t10-/m0/s1

InChI Key

CMWUUIGNJOZWDT-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=C(C=NN2C)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NN2C)N

Origin of Product

United States

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